molecular formula C11H13ClO B8523993 2-(Indan-5-yloxy)-ethylchloride

2-(Indan-5-yloxy)-ethylchloride

Cat. No.: B8523993
M. Wt: 196.67 g/mol
InChI Key: HKJHNXSOMSSLLD-UHFFFAOYSA-N
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Description

2-(Indan-5-yloxy)-ethylchloride is an organochlorine compound featuring an ethyl chloride backbone substituted with an indan-5-yloxy group. Indan (2,3-dihydro-1H-indene) is a bicyclic hydrocarbon, and its 5-yloxy substituent introduces steric and electronic effects that influence the compound’s reactivity and applications.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-(2-chloroethoxy)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13ClO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2

InChI Key

HKJHNXSOMSSLLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(N,N-Diethylamino)ethylchloride Hydrochloride
  • Structure: Features a diethylamino group instead of the indan-5-yloxy moiety.
  • Properties: The amino group enhances solubility in polar solvents and reactivity in nucleophilic substitutions.
  • Applications : Used in pharmaceutical intermediates (e.g., anticholinergics) due to its amine functionality .
[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine Hydrochloride
  • Structure : Shares the indan-5-yloxy group but replaces the chloride with an amine hydrochloride.
  • Properties : The amine hydrochloride salt increases water solubility, while the indan moiety contributes to rigidity.
  • Applications : Likely used in medicinal chemistry for targeting CNS disorders due to indan’s structural similarity to neurotransmitters .
  • Key Difference : The ethyl chloride group in 2-(Indan-5-yloxy)-ethylchloride enhances electrophilicity, making it more reactive in alkylation reactions compared to the amine derivative .
2-(N-Methyl-N-propylamino)ethylchloride
  • Structure: Contains a branched alkylamino substituent.
  • Properties : The alkyl chain increases hydrophobicity, while the tertiary amine facilitates catalytic applications.
  • Applications : Intermediate in agrochemical synthesis or surfactants.

Physical and Chemical Properties (Inferred from Analogues)

Property 2-(Indan-5-yloxy)-ethylchloride (Inferred) 2-(N,N-Diethylamino)ethylchloride [2-(Indan-5-yloxy)ethyl]amine HCl
Molecular Formula C₁₁H₁₃ClO C₆H₁₃ClN₂ C₁₁H₁₆ClNO
Molecular Weight ~196.7 g/mol 164.6 g/mol 213.7 g/mol
Solubility Low in water, high in organic solvents High in polar solvents (HCl salt) Moderate in water (HCl salt)
Reactivity Electrophilic alkylation agent Nucleophilic substitutions Amine-mediated coupling reactions

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